molecular formula C10H13N5O3 B2639727 5-phenethyl-1H-1,2,4-triazol-3-amine nitrate CAS No. 1224170-50-6

5-phenethyl-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B2639727
CAS No.: 1224170-50-6
M. Wt: 251.246
InChI Key: RNRQWVCUHCCOPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenethyl-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of phenethylamine with 1,2,4-triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-phenethyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound’s triazole moiety is known to bind to active sites of enzymes, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

nitric acid;5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.HNO3/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8;2-1(3)4/h1-5H,6-7H2,(H3,11,12,13,14);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRQWVCUHCCOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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